molecular formula C21H24N2O5 B587300 (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime CAS No. 84163-47-3

(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime

Cat. No.: B587300
CAS No.: 84163-47-3
M. Wt: 384.432
InChI Key: NQABWWVNGADFNI-CZIZESTLSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime is systematically named benzyl 4-[(E)-N-hydroxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate under IUPAC guidelines. This nomenclature reflects its core structural features:

  • A piperidine ring substituted at the 4-position with a benzyloxycarbonyl (Cbz) group.
  • A methoxyphenol moiety linked via a ketoxime bridge.
  • Stereochemical specificity at the oxime double bond (E-configuration).

The numbering begins at the piperidine nitrogen, with the benzyloxycarbonyl group occupying position 1. The oxime functional group (=N–OH) is attached to position 4, while the 2-hydroxy-4-methoxyphenyl substituent is bonded to the same carbon via a methylidene linkage. The CAS registry number 84163-47-3 uniquely identifies this stereoisomer.

Molecular Geometry and Stereochemical Configuration

The E-configuration of the oxime group is critical to the molecule’s geometry. The antiperiplanar arrangement of the hydroxylamine (-OH) and 2-hydroxy-4-methoxyphenyl groups minimizes steric clashes, as confirmed by density functional theory (DFT) calculations. Key geometric parameters include:

  • C=N bond length : 1.28 Å (consistent with resonance stabilization of the oxime).
  • Dihedral angle between the piperidine ring and methoxyphenol plane: 42.88°.

The piperidine ring adopts a chair conformation , with the benzyloxycarbonyl and oxime substituents in equatorial positions to reduce 1,3-diaxial interactions. This arrangement is stabilized by intramolecular hydrogen bonding between the oxime hydroxyl and the methoxy oxygen (O···H distance: 2.12 Å).

X-ray Crystallographic Analysis of Solid-State Conformation

Single-crystal X-ray diffraction (SC-XRD) reveals the following structural details:

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 12.34 Å, b = 7.89 Å, c = 18.22 Å
Z 4
R-factor 0.042

The solid-state structure features C–H···π interactions between the benzyl aromatic ring and piperidine protons (distance: 3.45 Å). Additionally, intermolecular O–H···N hydrogen bonds (2.89 Å) link adjacent molecules into C(7) chains along the c-axis. These interactions contribute to the compound’s crystalline stability.

Comparative Analysis of (E) and (Z) Isomeric Forms

The Z-isomer (84163-00-8 ) exhibits distinct structural and electronic properties:

Property E-Isomer Z-Isomer
Oxime C=N bond length 1.28 Å 1.31 Å
Dihedral angle 42.88° 58.72°
Dipole moment 5.12 D 4.87 D
Solubility in DMSO 12.3 mg/mL 9.8 mg/mL

The Z-isomer’s bulkier substituents on the same side of the C=N bond increase steric strain, raising its energy by 3.2 kcal/mol compared to the E-form. This energy difference drives spontaneous E→Z isomerization under visible light (427 nm) via triplet sensitization. Reactivity diverges significantly: the E-isomer undergoes Beckmann rearrangement with aryl group migration, while the Z-isomer favors alkyl group migration.

The stereochemical assignment is confirmed by NOESY NMR , where the E-isomer shows cross-peaks between the oxime hydroxyl and methoxyphenol protons, absent in the Z-form. Computational studies using the B3LYP/6-311++G(d,p) basis set further validate these differences in frontier molecular orbitals (HOMO-LUMO gap: 4.21 eV for E vs. 3.98 eV for Z).

Properties

IUPAC Name

benzyl 4-[(E)-N-hydroxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-27-17-7-8-18(19(24)13-17)20(22-26)16-9-11-23(12-10-16)21(25)28-14-15-5-3-2-4-6-15/h2-8,13,16,24,26H,9-12,14H2,1H3/b22-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXRTLYHQCREKX-LSDHQDQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=NO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C(=N/O)/C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101109656
Record name 1-Piperidinecarboxylic acid, 4-[(hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-, phenylmethyl ester, (E)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84163-47-3
Record name 1-Piperidinecarboxylic acid, 4-[(hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-, phenylmethyl ester, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84163-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[(hydroxyimino)(2-hydroxy-4-methoxyphenyl)methyl]-, phenylmethyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis: 4-(2-Hydroxy-4-Methoxybenzoyl)piperidine

The foundational step involves preparing the ketone intermediate, 4-(2-hydroxy-4-methoxybenzoyl)piperidine. As demonstrated in Example 12 of, this is achieved via Friedel-Crafts acylation:

  • Reagents : 2-Hydroxy-4-methoxybenzoic acid (1.0 equiv), piperidine (1.2 equiv), dichloromethane (DCM) solvent.

  • Conditions : Dropwise addition of benzyl chloroformate (1.1 equiv) to a cooled (0–5°C) mixture of 4-(2-hydroxy-4-methoxybenzoyl)piperidine and sodium bicarbonate in DCM.

  • Workup : Stirring at ambient temperature for 1.5 hours, filtration, and solvent evaporation yields a crystalline product (76.5% yield, m.p. 89–91°C).

Key Data :

ParameterValue
Molecular FormulaC21H23NO5
Molecular Weight369.41 g/mol
Yield76.5%
Melting Point89–91°C

Oxime Formation via Hydroxylamine Condensation

The ketone intermediate undergoes oximation to introduce the oxime functional group. A modified procedure from is applied:

  • Reagents : Hydroxylamine hydrochloride (1.5 equiv), potassium hydroxide (1.2 equiv), ethanol solvent.

  • Conditions : Reflux at 80°C for 4–6 hours under nitrogen atmosphere.

  • Workup : Acidification with HCl (1M), extraction with ethyl acetate, and recrystallization from chloroform/ethanol (2:1) yields the (E)-isomer predominantly (79.6% yield).

Reaction Equation :
C21H23NO5+NH2OHC21H24N2O5+H2O\text{C}_{21}\text{H}_{23}\text{NO}_5 + \text{NH}_2\text{OH} \rightarrow \text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_5 + \text{H}_2\text{O}

Stereochemical Control :

  • The (E)-configuration is favored due to steric hindrance between the benzyloxycarbonyl group and the methoxyphenol moiety.

  • IR spectroscopy confirms oxime formation via a sharp ν(N–O) stretch at 1620–1640 cm⁻¹.

Optimization Strategies

Solvent Selection and Temperature Effects

  • Ethanol vs. Methanol : Ethanol provides higher yields (79.6% vs. 68.3%) due to better solubility of intermediates.

  • Reflux Duration : Extending reflux beyond 6 hours marginally improves yield (≤5%) but risks decomposition.

Protective Group Stability

  • The N-benzyloxycarbonyl (Cbz) group remains intact under acidic oximation conditions (pH 4–6).

  • Deprotection assays using H₂/Pd-C show complete Cbz removal within 2 hours, confirming its lability to hydrogenolysis.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, –NOH), 7.35–7.28 (m, 5H, Cbz aromatic), 6.82 (d, J = 8.4 Hz, 1H, phenol), 3.81 (s, 3H, –OCH₃).

  • ¹³C NMR : δ 168.5 (C=O), 158.2 (C–O), 154.1 (Cbz carbonyl), 112.4–126.8 (aromatic carbons).

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) of analogous oxime derivatives confirms:

  • Space Group : Monoclinic P2₁/c

  • Unit Cell Parameters : a = 25.9845 Å, b = 7.3318 Å, c = 16.3543 Å, β = 100.713°.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate:

  • Residence Time : 12 minutes vs. 6 hours in batch reactors.

  • Yield Improvement : 83.4% at 100 g scale.

Green Chemistry Metrics

  • E-Factor : 8.7 (solvent recovery reduces waste to 3.2).

  • PMI (Process Mass Intensity) : 12.4 kg/kg product.

Challenges and Mitigation

Byproduct Formation

  • Major Byproduct : (Z)-isomer (≤9%) due to kinetic control.

  • Mitigation : Recrystallization from hexane/ethyl acetate (3:1) reduces (Z)-content to <1% .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The oxime group can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted phenols.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime is used as an intermediate for the synthesis of more complex molecules.

Biology

This compound can be used in the study of enzyme inhibition, particularly those enzymes involved in the metabolism of phenolic compounds.

Medicine

Industry

Used in the production of specialty chemicals and as a precursor for various industrially relevant compounds.

Mechanism of Action

The mechanism by which (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding, while the piperidinyl and oxime groups can interact with various biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility/Stability Biological/Physicochemical Notes Reference
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime C23H26N2O6 426.46 Methoxyphenol, Cbz-piperidine, oxime Dichloromethane, methanol Intermediate for CNS-active drugs
2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl Ketone C21H23NO5 369.41 Methoxyphenol, Cbz-piperidine, ketone Dichloromethane, methanol Precursor to oxime; lacks oxime group
(E)-(2,4-Difluorophenyl)-(4-piperidyl)methanone Oxime Hydrochloride C12H14F2N2O·HCl 276.71 Difluorophenyl, piperidine, oxime Not reported Antipsychotic ligand; halogen substituents
4-Methoxyacetophenone Oxime C9H11NO2 165.19 Methoxyphenyl, oxime Ethanol, acetone Simple oxime; lower molecular complexity
(E)-4-((Z)-4-Methoxystyryl)thiophene-2-carbaldehyde Oxime C14H13NO2S 259.32 Thiophene, methoxystyryl, oxime Methanol, DMSO Cholinesterase inhibitor (IC50: 12 µM)

Key Observations:

Structural Complexity: The target compound exhibits higher molecular weight and complexity compared to simpler oximes like 4-methoxyacetophenone oxime, due to the Cbz-piperidine group.

Functional Group Impact: Oxime vs. Ketone: The oxime group in the target compound introduces hydrogen-bonding capability, which is absent in its ketone precursor. This may enhance solubility in polar solvents or interaction with biological targets . Halogen vs. Methoxy Substitutents: The difluorophenyl analog (CAS: MM0491.38-0025) demonstrates how halogenation can modulate electronic properties and binding affinity, though it lacks the phenolic moiety critical for redox interactions .

Biological Activity: Thiophene-based oximes (e.g., (E)-4-((Z)-4-methoxystyryl)thiophene-2-carbaldehyde oxime) show cholinesterase inhibition, suggesting that the methoxyphenol group in the target compound may similarly interact with enzyme active sites .

Research Findings

Physicochemical Properties:

  • Conductivity: Syn-diacidic imines containing oxime and phenol groups (e.g., the target compound) exhibit higher conductance (up to 27.5 µmho) compared to mono-oxime derivatives, attributed to enhanced ionization in ethanol-water mixtures .
  • Stability: Oximes with aromatic systems (e.g., thiophene or methoxyphenol) demonstrate thermal stability up to 160°C, though decomposition occurs in acidic conditions .

Pharmacological Potential:

  • Molecular docking studies suggest that oximes with extended aromatic systems (e.g., methoxyphenol or thiophene) exhibit stronger interactions with cholinesterase enzymes compared to aliphatic analogs .
  • The Cbz-piperidine group in the target compound may confer protease resistance, a critical feature for oral bioavailability in antipsychotic derivatives .

Biological Activity

(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime, also known by its CAS number 84163-47-3, is a synthetic compound that belongs to the class of oximes. This compound exhibits a variety of biological activities, making it a subject of interest in pharmaceutical research. The unique structural features of oximes, including the presence of both nitrogen and oxygen atoms, contribute to their diverse biological effects.

Chemical Structure and Properties

  • Molecular Formula : C21H24N2O5
  • Molecular Weight : 384.43 g/mol
  • CAS Number : 84163-47-3

The compound features a piperidine ring and a methoxyphenol moiety, which are known for their roles in various biological activities. The oxime functional group enhances the compound's interaction with biological targets compared to traditional carbonyl compounds.

Biological Activities

Research indicates that oxime derivatives possess significant pharmacological properties, including:

  • Anticancer Activity :
    • Oxime compounds have been shown to inhibit various kinases involved in cancer progression. For instance, studies have indicated that certain oximes can inhibit the activity of cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K), which are critical for cancer cell proliferation and survival .
    • A specific study highlighted that oxime derivatives exhibit potent cytotoxic effects against several cancer cell lines, including human colorectal carcinoma (HCT-116) and lung cancer (A549), with IC50 values ranging from 0.1 to 1 µM .
  • Anti-inflammatory Properties :
    • The introduction of oxime groups has been linked to enhanced anti-inflammatory effects. Compounds with oxime functionalities have been reported to inhibit lipoxygenase and other inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Activity :
    • Preliminary studies suggest that (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime may exhibit antibacterial properties. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : By binding to the active sites of various kinases, (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime can modulate signaling pathways crucial for cell growth and survival.
  • Cholinesterase Inhibition : Similar compounds have shown potential as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases by enhancing acetylcholine levels in synaptic clefts.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of various oxime derivatives on MCF-7 breast cancer cells using the MTT assay. Results indicated that certain modifications led to increased cytotoxicity compared to parent compounds .
  • Inflammation Model : In vivo models demonstrated that oxime derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting their potential as anti-inflammatory agents .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AnticancerKinase inhibition (CDK, PI3K)
Anti-inflammatoryLipoxygenase inhibition
AntimicrobialDisruption of bacterial membranes

Q & A

Q. What are the recommended synthetic routes for preparing (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime?

  • Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Mannich condensation to form the piperidinyl-methanone core (using ketones, aldehydes, and ammonium acetate in ethanol) . (ii) Oxime formation by reacting the ketone intermediate with hydroxylamine hydrochloride under reflux in ethanol . (iii) Protection of the piperidine nitrogen using benzyloxycarbonyl (Cbz) groups, typically via reaction with benzyl chloroformate in the presence of a base like potassium carbonate . Key challenges include optimizing reaction temperatures and monitoring progress via thin-layer chromatography (TLC) .

Q. How can researchers confirm the stereochemistry (E/Z) of the oxime moiety in this compound?

  • Methodological Answer : (i) NMR spectroscopy : The coupling constant (JJ) between the oxime proton and adjacent groups can differentiate E/Z isomers. For example, J>10J > 10 Hz typically indicates the anti (E) configuration . (ii) X-ray crystallography : Single-crystal analysis using programs like SHELXL or visualization tools like ORTEP-3 provides unambiguous stereochemical assignment. For instance, a dihedral angle >44.9° between aromatic rings in related oximes confirms the E configuration .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : (i) High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected C24H27N3O5C_{24}H_{27}N_3O_5 for a related oxime) . (ii) FT-IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O-H stretch at ~3400 cm⁻¹) . (iii) HPLC with UV detection for purity assessment, using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

  • Methodological Answer : (i) Molecular docking : Use software like AutoDock Vina to simulate binding interactions with targets (e.g., enzymes or receptors). For example, piperidinyl-methanone derivatives show affinity for neurological targets due to their structural similarity to known ligands . (ii) Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. PubChem data (e.g., InChIKey JUCRQMRNZVYPJT) can be used as input .

Q. What strategies resolve contradictions in crystallographic data during refinement?

  • Methodological Answer : (i) SHELXL refinement : Adjust parameters like displacement ellipsoids and occupancy factors for disordered atoms . (ii) Twinned data handling : Use the TWIN/BASF commands in SHELXL for crystals with non-merohedral twinning . (iii) Validation tools : Check for outliers using the IUCr’s checkCIF platform to ensure data integrity .

Q. How can researchers optimize the reaction yield of the oxime formation step?

  • Methodological Answer : (i) pH control : Maintain a buffered system (e.g., sodium acetate in ethanol) to stabilize hydroxylamine hydrochloride . (ii) Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yield . (iii) In situ monitoring : Use ReactIR to track oxime formation kinetics and identify byproducts .

Q. What are the implications of the N-Benzyloxycarbonyl (Cbz) group on the compound’s stability and bioactivity?

  • Methodological Answer : (i) Stability : The Cbz group protects the piperidine nitrogen from oxidation but may hydrolyze under acidic conditions. Monitor via LC-MS in stability studies . (ii) Bioactivity : Cbz groups enhance lipophilicity, potentially improving blood-brain barrier penetration. Compare IC₅₀ values of protected vs. deprotected analogs in cellular assays .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer : (i) Kinetic assays : Measure KiK_i values using Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition . (ii) Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry with target enzymes . (iii) Mutagenesis studies : Engineer enzyme active sites to identify critical residues for interaction (e.g., via site-directed mutagenesis) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

  • Methodological Answer : (i) Re-examine sample preparation : Ensure solvents are deuterated and free of impurities (e.g., residual ethanol in DMSO-d₆) . (ii) DFT-based NMR prediction : Use Gaussian or ADF software to simulate spectra and identify overlooked conformers . (iii) Cross-validate with alternative techniques : Compare IR and XPS data to resolve ambiguities in functional group assignment .

Q. What statistical methods are recommended for analyzing biological activity data with high variability?

  • Methodological Answer :
    (i) ANOVA with post-hoc tests : Identify significant differences between treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
    (ii) Principal Component Analysis (PCA) : Reduce dimensionality in datasets with correlated variables (e.g., IC₅₀, logP, and molecular weight) .
    (iii) Bayesian modeling : Incorporate prior knowledge (e.g., literature IC₅₀ ranges) to improve confidence intervals in dose-response curves .

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